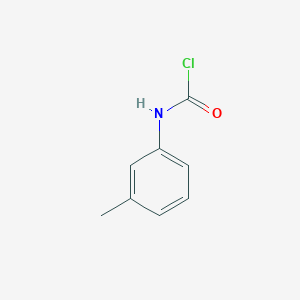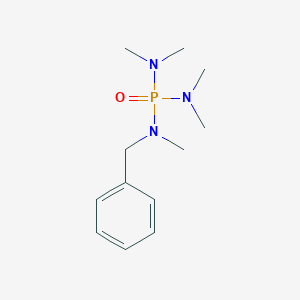
N-Benzyl-N,N',N',N'',N''-pentamethylphosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide is a chemical compound known for its unique structure and properties It is a derivative of phosphoric triamide, where the nitrogen atoms are substituted with benzyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide typically involves the reaction of benzylamine with phosphoric triamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to maintain optimal conditions. The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide involves its interaction with specific molecular targets. The benzyl and methyl groups play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N,N’-dimethylethylenediamine: A related compound with similar structural features.
N-Benzyl-N-phenylacetamide: Another compound with a benzyl group attached to a different core structure.
Uniqueness
N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide is unique due to its specific substitution pattern and the presence of multiple methyl groups This gives it distinct chemical and physical properties compared to other similar compounds
Propiedades
Número CAS |
50353-18-9 |
|---|---|
Fórmula molecular |
C12H22N3OP |
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)phosphoryl]-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C12H22N3OP/c1-13(2)17(16,14(3)4)15(5)11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clave InChI |
RSWGVAYEILFBHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(N(C)C)N(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

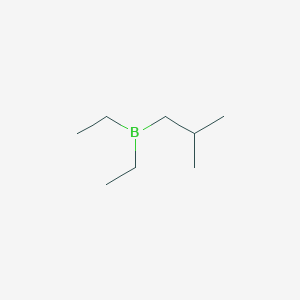
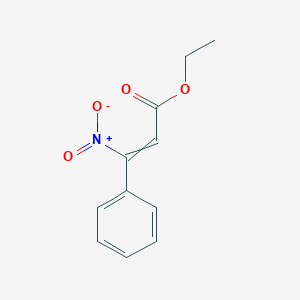
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)

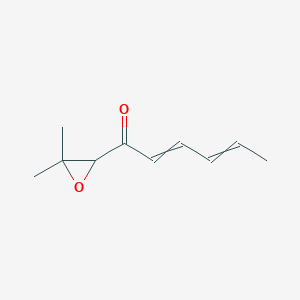
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
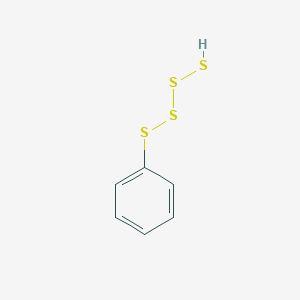
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)

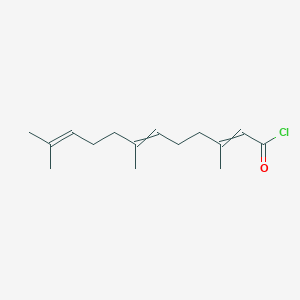
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
